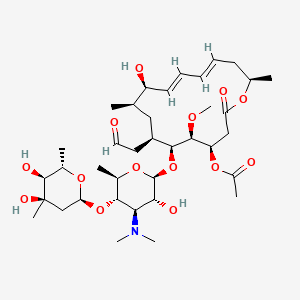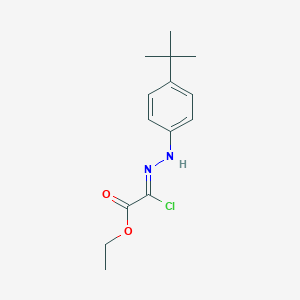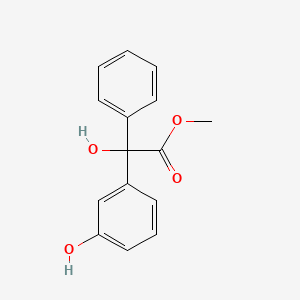![molecular formula C4H9N3 B14762835 2,5,7-Triazabicyclo[2.2.1]heptane CAS No. 279-43-6](/img/structure/B14762835.png)
2,5,7-Triazabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,7-Triazabicyclo[221]heptane is a bicyclic compound characterized by the presence of three nitrogen atoms within its structure This compound belongs to the family of polyazapolycyclic compounds, which are known for their unique structural and chemical properties
Preparation Methods
The synthesis of 2,5,7-Triazabicyclo[2.2.1]heptane can be achieved through several synthetic routes. One common method involves the reaction of substituted triketopiperazines with enones, catalyzed by organocatalysts. This reaction proceeds with high yield and enantiomeric ratio, delivering products with natural product scaffolds . Another approach involves the use of Diels-Alder reactions, where furans react with alkene or alkyne dienophiles to generate the bicyclic structure .
Chemical Reactions Analysis
2,5,7-Triazabicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, to form various derivatives.
Common reagents used in these reactions include MCPBA for oxidation, hydrogenation catalysts for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,5,7-Triazabicyclo[2.2.1]heptane has several applications in scientific research, including:
Mechanism of Action
The mechanism by which 2,5,7-Triazabicyclo[2.2.1]heptane exerts its effects is primarily through its ability to participate in various chemical reactions. The presence of nitrogen atoms within the bicyclic framework allows for interactions with different molecular targets, including enzymes and receptors. These interactions can modulate biological pathways and lead to the desired therapeutic effects .
Comparison with Similar Compounds
2,5,7-Triazabicyclo[2.2.1]heptane can be compared with other similar compounds, such as 2,7-Diazabicyclo[2.2.1]heptane and 7-Oxabicyclo[2.2.1]heptane. The anomeric effect observed in this compound also distinguishes it from its analogs .
Similar compounds include:
- 2,7-Diazabicyclo[2.2.1]heptane
- 7-Oxabicyclo[2.2.1]heptane
- N3,N6,2,5,7-Pentaphenyl-2,5,7-triazabicyclo[2.2.1]heptane
Properties
CAS No. |
279-43-6 |
|---|---|
Molecular Formula |
C4H9N3 |
Molecular Weight |
99.13 g/mol |
IUPAC Name |
2,5,7-triazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C4H9N3/c1-3-6-2-4(5-1)7-3/h3-7H,1-2H2 |
InChI Key |
ADTOVHJRTOIPHI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2NCC(N1)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


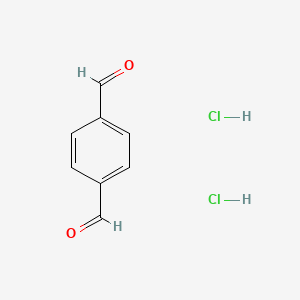


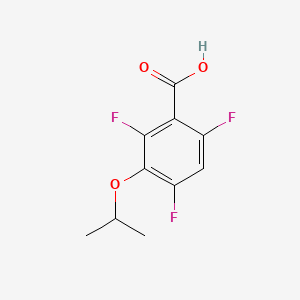
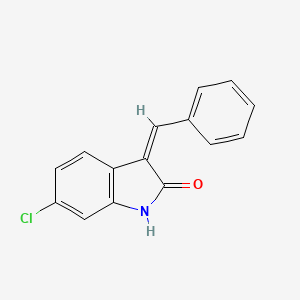

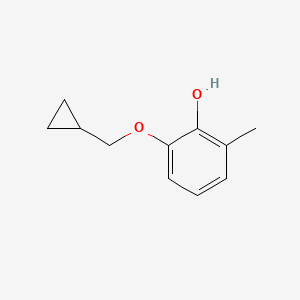
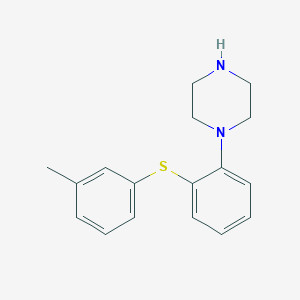
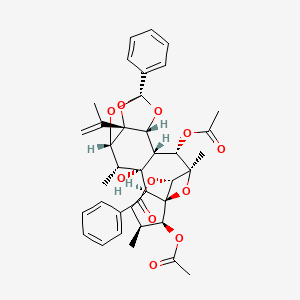
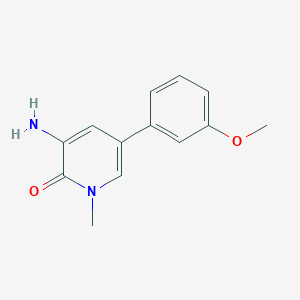
![Naphtho[1,2-c][1,2,5]thiadiazole](/img/structure/B14762810.png)
